
4-Bromo-2,5-dimethoxyphenethylamine
Overview
Description
4-Bromo-2,5-dimethoxyphenethylamine (IUPAC name: 4-bromo-2,5-dimethoxybenzeneethanamine), commonly referred to as 2C-B, is a synthetic psychoactive phenethylamine first synthesized in 1974 by Alexander Shulgin . Its molecular formula is C₁₀H₁₄BrNO₂ (molecular weight: 260.128 g/mol), with a structure characterized by a phenethylamine backbone substituted with methoxy groups at the 2- and 5-positions and a bromine atom at the 4-position of the aromatic ring . The compound is synthesized via condensation of 2,5-dimethoxybenzaldehyde with nitromethane to form 2,5-dimethoxynitrostyrene, followed by reduction with lithium aluminum hydride and bromination with elemental bromine .
2C-B exhibits hallucinogenic and stimulant properties, acting primarily as a partial agonist at serotonin 5-HT₂A receptors . It is metabolized in humans and rodents through O-demethylation, hydroxylation, and glucuronic acid conjugation, producing metabolites such as 4-bromo-2-hydroxy-5-methoxyphenethylamine and glucuronidated derivatives . Clinically, it demonstrates dose-dependent toxicity, with low to moderate doses (5–20 mg) causing euphoria and sensory enhancement, while high doses (>30 mg) may induce hypertension, seizures, and hyperthermia .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,5-dimethoxyphenethylamine typically begins with the condensation of 2,5-dimethoxybenzaldehyde and nitromethane to form 2,5-dimethoxynitrostyrene. This intermediate is then reduced to 2,5-dimethoxyphenethylamine, which is subsequently brominated to yield the final product .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same steps as laboratory preparation, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Primary Synthetic Route
-
Condensation : 2,5-Dimethoxybenzaldehyde reacts with nitromethane to form 2,5-dimethoxynitrostyrene .
-
Reduction : Catalytic hydrogenation or LiAlH₄ reduces the nitro group to yield 2,5-dimethoxyphenethylamine .
-
Bromination : Bromine in glacial acetic acid selectively substitutes the 4-position of the aromatic ring, producing 4-bromo-2,5-dimethoxyphenethylamine (2C-B) .
Critical Conditions :
-
Bromination occurs at room temperature with acetic acid as solvent .
-
Yield optimization requires stoichiometric control to avoid over-bromination .
Substitution Reactions
The bromine atom at the 4-position is susceptible to nucleophilic substitution under specific conditions:
Key Findings :
-
Substitution efficiency depends on solvent polarity and reaction time .
-
Electron-withdrawing methoxy groups direct substitution to the para position .
Oxidation and Reduction Reactions
The ethylamine side chain and aromatic ring undergo redox transformations:
Oxidation
-
Side Chain : Oxidative deamination via monoamine oxidase (MAO) produces 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA), a major urinary metabolite .
-
Aromatic Ring : Strong oxidants (e.g., KMnO₄) degrade the ring to quinones, though this pathway is less common .
Reduction
Metabolic Pathways
Human hepatocyte studies reveal the following metabolic transformations :
Enzyme | Reaction | Metabolite | Relative Abundance |
---|---|---|---|
Monoamine oxidase | Oxidative deamination | 4-Bromo-2,5-dimethoxyphenylacetic acid | 73% |
CYP2D6 | O-Demethylation | 4-Bromo-2-hydroxy-5-methoxyphenethylamine | 13% |
Alcohol dehydrogenase | Reduction of alcohol intermediates | 4-Bromo-2,5-dimethoxyphenylethanol | 4.5% |
Interspecies Variations :
Stability and Degradation
2C-B degrades under acidic or alkaline conditions:
-
Acidic Hydrolysis : Cleavage of the ethylamine side chain generates 4-bromo-2,5-dimethoxybenzaldehyde .
-
Alkaline Conditions : Demethylation occurs at the 2-methoxy group, forming phenolic derivatives .
Reactivity in Polymerization
2C-B participates in molecularly imprinted polymer (MIP) synthesis:
Scientific Research Applications
Forensic Analysis
Detection Methods:
One of the significant applications of 2C-B is in forensic analysis, particularly in the detection of this substance in biological samples. A recent study introduced an environmentally friendly method using screen-printed electrodes (SPEs) coated with graphite and chitosan for the selective detection of 2C-B. This method demonstrated high sensitivity with a limit of detection (LOD) of 0.015 μmol L and was effective in analyzing real seized samples and oral fluids . The electrochemical behavior of 2C-B was characterized by one irreversible oxidation and a reversible redox process, indicating its potential for rapid screening in forensic settings.
Case Studies:
In a cohort study assessing poisoning cases involving 2C-B, researchers found that most exposures resulted in moderate toxicity, with symptoms such as hallucinations and agitation being common. The study analyzed data from patients who experienced varying doses of 2C-B, confirming its presence through liquid chromatography-mass spectrometry (LC-MS) in biological samples . This highlights the importance of understanding the clinical implications of 2C-B exposure in emergency medicine.
Toxicology
Metabolic Pathways:
Research has elucidated the metabolic pathways of 2C-B, identifying key metabolites such as 4-bromo-2,5-dimethoxyphenylacetic acid and 4-bromo-2,5-dimethoxyphenylethyl alcohol . These findings are crucial for toxicological assessments as they provide insights into how the body processes 2C-B and its potential effects on human health . Understanding these pathways aids in developing better diagnostic tools for detecting 2C-B and its metabolites in clinical settings.
Toxicity Studies:
A study focusing on the severity of poisoning from 2C-B revealed that even at high doses (up to 192 mg), cases were primarily classified as moderate toxicity. Symptoms included mydriasis and tachycardia, emphasizing the need for healthcare professionals to be aware of the potential risks associated with its use . This information is vital for emergency responders and toxicologists when dealing with suspected cases of 2C-B overdose.
Research and Development
Molecularly Imprinted Polymers:
Recent advancements include the development of molecularly imprinted polymers (MIPs) specifically targeting 2C-B. These materials exhibit high selectivity against other psychoactive substances, suggesting their potential use in analytical chemistry for the detection and quantification of 2C-B in various samples . The synthesis of MIPs can lead to improved methodologies for monitoring non-medical use and potentially therapeutic applications involving psychedelics.
Summary Table: Applications of this compound
Mechanism of Action
The compound exerts its effects primarily through its action on serotonin receptors, specifically the 5-HT2A and 5-HT2C receptors. It acts as a partial agonist at these receptors, leading to altered neurotransmission and the characteristic hallucinogenic effects. The exact pathways involved in its action are still under investigation, but it is known to influence dopamine and other neurotransmitter systems .
Comparison with Similar Compounds
Structural Analogs in the 2C-X Series
The 2C-X family comprises phenethylamines with methoxy groups at the 2- and 5-positions and a variable substituent at the 4-position. Key analogs include:
- 2C-I (4-Iodo-2,5-dimethoxyphenethylamine) : The iodine atom increases lipophilicity and 5-HT₂A binding affinity compared to 2C-B, leading to prolonged effects (8–12 hours) .
- 2C-E (4-Ethyl-2,5-dimethoxyphenethylamine): The ethyl group enhances receptor interactions, resulting in higher hallucinogenic potency but greater risk of adverse effects like anxiety .
Positional Isomers
Substitution patterns on the aromatic ring significantly alter pharmacological activity:
- 6-Bromo-2,5-dimethoxyphenethylamine : Positional isomer of 2C-B with bromine at the 6-position. Exhibits reduced 5-HT₂A affinity and minimal psychoactive effects due to steric hindrance .
- 4-Bromo-2,6-dimethoxyphenethylamine : Altered methoxy placement disrupts receptor binding, rendering it inactive .
Amphetamine Counterparts
Amphetamine derivatives with similar substitutions exhibit higher potency and longer durations due to enhanced metabolic stability:
- DOM (2,5-Dimethoxy-4-methylamphetamine) : Active at 1–5 mg, with effects lasting 12–24 hours. The methyl group and extended carbon chain increase CNS penetration .
- DOB (4-Bromo-2,5-dimethoxyamphetamine) : Bromine substitution at the 4-position enhances potency (0.5–3 mg) but introduces severe vasoconstriction risks .
NBOMe Derivatives
25B-NBOMe (2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine) is a potent derivative of 2C-B with an N-benzyl moiety. It acts as a full 5-HT₂A agonist, exhibiting sub-milligram potency but higher toxicity, including seizures and fatalities .
Analytical and Metabolic Differentiation
- Chromatographic Analysis : Gas chromatography-mass spectrometry (GC-MS) differentiates regioisomers via distinct fragmentation patterns (e.g., m/z 84 for 2C-B vs. m/z 91 for 6-bromo isomers) .
- Metabolic Pathways : Unlike mescaline (3,4,5-trimethoxyphenethylamine), which undergoes rapid O-demethylation, 2C-B’s bromine atom slows hepatic metabolism, prolonging its half-life .
Pharmacological and Toxicity Profiles
Compound | Receptor Affinity (5-HT₂A Ki, nM) | Duration (Hours) | LD₅₀ (Rodents, mg/kg) |
---|---|---|---|
2C-B | 6.2 | 4–8 | 150 (rat) |
2C-I | 4.8 | 8–12 | 120 (rat) |
DOM | 1.5 | 12–24 | 25 (mouse) |
25B-NBOMe | 0.2 | 6–10 | 0.5 (rat) |
2C-B’s lower toxicity compared to NBOMe derivatives and amphetamines is attributed to its partial agonist activity and slower absorption kinetics .
Biological Activity
4-Bromo-2,5-dimethoxyphenethylamine, commonly known as 2C-B, is a synthetic psychedelic compound belonging to the 2C family of phenethylamines. It is notable for its hallucinogenic properties and interactions with serotonin receptors, particularly the 5-HT_2A receptor. This article provides a comprehensive overview of the biological activity of 2C-B, including its pharmacological effects, metabolic pathways, toxicity profiles, and relevant case studies.
Pharmacological Profile
Mechanism of Action
2C-B primarily acts as a serotonin receptor agonist , with a strong affinity for the 5-HT_2A receptor. Research indicates that it also exhibits partial agonist activity at the 5-HT_2C receptor and antagonistic properties at the same receptor subtype . The interaction with these receptors is believed to mediate its psychedelic effects, including visual hallucinations and altered perception.
Table 1: Receptor Affinity of 2C-B
Metabolism and Excretion
The metabolism of 2C-B has been studied in both animal models and humans. In rats, several metabolites were identified following oral administration, including:
- 4-bromo-2,5-dimethoxyphenylacetic acid
- 4-bromo-2-hydroxy-5-methoxyphenylacetic acid
- 4-bromo-2,5-dimethoxyphenylethyl alcohol
These metabolites were detected using gas chromatography-mass spectrometry (GC-MS) techniques . In human urine samples from users, 4-bromo-2,5-dimethoxyphenylacetic acid accounted for approximately 73% of the total metabolites detected .
Toxicity and Case Studies
Toxicity Profile
While generally regarded as safe at moderate doses, higher doses of 2C-B can lead to significant toxicity. A study analyzing cases of poisoning indicated that most incidents resulted in moderate toxicity, with symptoms such as:
- Mydriasis
- Agitation
- Hallucinations
- Confusion
- Hypertension
No severe cases were reported even at doses up to 192 mg , suggesting a relatively favorable safety profile compared to other hallucinogens . The clinical course typically lasts up to 24 hours , with symptoms resolving without severe complications.
Case Study: Hallucinogen-Induced Psychosis
A notable case involved a 24-year-old male who experienced psychotic symptoms following the use of 2C-B. Initially using the drug once with alcohol, he developed persecutory delusions that persisted for a month. After abstaining from all substances for a year, he relapsed with another dose of 2C-B and again experienced severe psychotic symptoms. His treatment involved antipsychotics and psychological support, illustrating the potential for persistent effects in susceptible individuals .
Q & A
Q. Basic: What analytical methods are optimal for identifying and differentiating 2C-B from structural analogs?
Answer:
Gas chromatography-mass spectrometry (GC/MS) and nuclear magnetic resonance (NMR) spectroscopy are the gold standards for structural identification. GC/MS provides precise mass spectral fragmentation patterns, which distinguish 2C-B from halogen-substituted analogs (e.g., 2C-C, 2C-I) based on molecular ion peaks and bromine isotopic signatures . NMR resolves positional isomerism (e.g., 6-Br-DMPEA vs. 2C-B) by analyzing aromatic proton splitting patterns and methoxy group chemical shifts . High-performance liquid chromatography (HPLC) is complementary for separating mixtures, with retention times calibrated against reference standards .
Q. Basic: What are the key considerations in designing controlled pharmacokinetic studies for 2C-B in animal models?
Answer:
Dose selection (e.g., 10 mg/kg in rats for detectable urinary metabolites) and route of administration (oral vs. subcutaneous) must align with study goals . Urine collection timing (e.g., 24-hour post-administration) and enzymatic hydrolysis (using β-glucuronidase) are critical to liberate conjugated metabolites like 4-bromo-2-hydroxy-5-methoxyphenethylamine for analysis . Validate methods with spiked matrices to ensure recovery rates >80% .
Q. Advanced: How do metabolic pathways of 2C-B vary across species, and what implications does this have for toxicological extrapolation?
Answer:
Phase I metabolism in human hepatocytes involves O-demethylation and hydroxylation, whereas rodents exhibit faster glucuronidation . For example, 2C-B’s half-life in human hepatocytes is ~6 hours versus ~2 hours in mice, suggesting species-specific cytochrome P450 (CYP) enzyme activity . Cross-species extrapolation requires caution: human-derived hepatocyte models or transgenic mice expressing human CYP isoforms are recommended for preclinical toxicology .
Q. Advanced: What methodological approaches are recommended for resolving contradictions in reported 5-HT2A receptor binding affinities of 2C-B?
Answer:
Discrepancies in receptor affinity (e.g., 2C-B acting as an antagonist in Xenopus laevis oocytes vs. agonist in rodent models) may arise from assay conditions . To resolve this:
- Use radioligand binding assays (e.g., [³H]ketanserin displacement) under standardized pH and temperature.
- Compare functional activity (e.g., calcium flux in HEK-293 cells vs. electrophysiology in oocytes) .
- Validate findings across multiple species (human, rat, mouse) to account for receptor heterogeneity .
Q. Basic: What regulatory frameworks govern the handling of 2C-B in laboratory settings?
Answer:
2C-B is classified as a Schedule I substance under the U.S. Controlled Substances Act and similarly regulated in the EU and UK . Researchers must adhere to DEA licensing for procurement, storage, and disposal. Institutional protocols should include chain-of-custody documentation and compliance with the SWGTOX validation guidelines for forensic analysis .
Q. Advanced: What strategies improve detection sensitivity of 2C-B metabolites in human urine?
Answer:
Enzymatic hydrolysis followed by derivatization (e.g., MSTFA for GC-MS) enhances volatility and ionization of hydroxylated metabolites . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) improves specificity for low-abundance metabolites (e.g., LOQ of 0.5 ng/mL) . Cross-validate with deuterated internal standards (e.g., 2C-B-d₆) to correct matrix effects .
Q. Basic: How does the substitution pattern on the phenethylamine core influence the pharmacological profile of 2C-B compared to analogs?
Answer:
Bromine at the 4-position enhances 5-HT2A affinity compared to chlorine (2C-C) or iodine (2C-I), while methoxy groups at 2,5-positions dictate lipophilicity and blood-brain barrier penetration . Isomer studies (e.g., 6-Br-DMPEA) show reduced hallucinogenic potency, underscoring the importance of substitution patterns in structure-activity relationships .
Q. Advanced: What in vitro models best replicate human hepatic metabolism of 2C-B for preclinical studies?
Answer:
Primary human hepatocytes or HepaRG cells maintain CYP enzyme activity for Phase I metabolism (e.g., CYP2D6-mediated O-demethylation) . Avoid immortalized cell lines (e.g., HepG2) due to deficient CYP expression. Microfluidic liver-on-a-chip systems incorporating human hepatocytes and sinusoidal flow improve metabolite prediction accuracy .
Q. Basic: What are the challenges in standardizing bioanalytical methods for 2C-B across different matrices?
Answer:
Matrix effects (e.g., urine vs. plasma) require method adaptation: plasma necessitates solid-phase extraction (SPE) to remove proteins, while urine demands pH adjustment for metabolite stability . Harmonize protocols using guidelines like SWGTOX for inter-laboratory reproducibility, particularly for forensic and clinical toxicology .
Q. Advanced: How do interspecies differences in 2C-B metabolism affect the validity of rodent models in neuropharmacological research?
Answer:
Rodents exhibit faster glucuronidation and renal excretion, underestimating human metabolite accumulation . To improve translational relevance:
Properties
IUPAC Name |
2-(4-bromo-2,5-dimethoxyphenyl)ethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2/c1-13-9-6-8(11)10(14-2)5-7(9)3-4-12/h5-6H,3-4,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHOBZXQZVXHBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CCN)OC)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10216332 | |
Record name | 2-(4-Bromo-2,5-dimethoxyphenyl)ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10216332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66142-81-2 | |
Record name | 4-Bromo-2,5-dimethoxyphenethylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66142-81-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Bromo-2,5-dimethoxyphenyl)ethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066142812 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromo-2,5-dimethoxyphenethylamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01537 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-(4-Bromo-2,5-dimethoxyphenyl)ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10216332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (�±)-1-(4-Bromo-2,5-dimethoxyphenyl)-2-ethanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2C-B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V77772N32H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.